3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole typically involves cyclization reactions. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and environmentally friendly.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using metal-free catalysts and microwave-assisted synthesis, are likely to be employed to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, especially electrophilic and nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring.
Scientific Research Applications
3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine
- 4,5-Dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole
Comparison: Compared to similar compounds, 3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole is unique due to its specific structural features and the presence of a phenyl group. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
24097-26-5 |
---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-phenyl-5,6-dihydro-4H-cyclopenta[c][1,2]oxazole |
InChI |
InChI=1S/C12H11NO/c1-2-5-9(6-3-1)12-10-7-4-8-11(10)13-14-12/h1-3,5-6H,4,7-8H2 |
InChI Key |
WYTRFRTUNGWXID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(ON=C2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.